N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

Positional isomer Quinazoline SAR Cytotoxicity selectivity

N-Cyclopentyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-acetamide (CAS 606134-54-7, molecular formula C22H22FN3OS, molecular weight 395.5 g/mol) is a synthetic quinazoline-thioacetamide derivative classified as a research chemical for laboratory use only. The compound features a quinazoline core substituted at the 2-position with a 4-fluorophenyl group, at the 8-position with a methyl group, and bears a thioacetamide side chain terminating in an N-cyclopentyl moiety.

Molecular Formula C22H22FN3OS
Molecular Weight 395.5 g/mol
Cat. No. B12835979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide
Molecular FormulaC22H22FN3OS
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4
InChIInChI=1S/C22H22FN3OS/c1-14-5-4-8-18-20(14)25-21(15-9-11-16(23)12-10-15)26-22(18)28-13-19(27)24-17-6-2-3-7-17/h4-5,8-12,17H,2-3,6-7,13H2,1H3,(H,24,27)
InChIKeyWRYMCCGCJLGNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide – Structural Identity and Research-Grade Classification


N-Cyclopentyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-acetamide (CAS 606134-54-7, molecular formula C22H22FN3OS, molecular weight 395.5 g/mol) is a synthetic quinazoline-thioacetamide derivative classified as a research chemical for laboratory use only . The compound features a quinazoline core substituted at the 2-position with a 4-fluorophenyl group, at the 8-position with a methyl group, and bears a thioacetamide side chain terminating in an N-cyclopentyl moiety. This structural architecture places it within a broader class of quinazoline-based compounds that have been investigated as kinase inhibitor scaffolds, particularly targeting VEGFR-2 and EGFR in oncology research [1].

Why N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide Cannot Be Replaced by Generic Analogs


Within the quinazoline-thioacetamide series, seemingly minor structural variations—such as the position of the methyl substituent on the quinazoline ring (6-, 7-, or 8-position), the nature of the N-terminal group (cyclopentyl vs. cyclopropyl, butyl, or methoxyethyl), and the substitution pattern on the 2-phenyl ring—produce markedly different biological activity profiles, including alterations in kinase selectivity, cytotoxic potency, and ADMET properties [1]. In the broader quinazoline-thioacetamide class, VEGFR-2 IC50 values have been shown to span orders of magnitude (from 0.176 µg/L to inactive) depending on the specific substitution pattern, and EGFR IC50 values vary from 0.045 µM to >10 µM across closely related analogs [2]. These steep structure-activity relationships mean that substituting N-cyclopentyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-acetamide with a different positional isomer or N-substituent variant without experimental validation risks losing the intended biological activity entirely. Furthermore, differences in physicochemical properties such as logP, solubility, and metabolic stability between analogs can substantially affect assay compatibility, formulation behavior, and reproducibility in downstream experiments [1].

Quantitative Differentiation Evidence for N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide


Methyl Positional Isomer Differentiation: 8-Methyl vs. 7-Methyl and 6-Methyl Quinazoline-Thioacetamides

Among quinazoline-thioacetamide derivatives, the position of the methyl substituent on the quinazoline core is a critical determinant of biological activity. In a systematic study of related quinazoline-thioacetamide compounds evaluated against the MCF-7 breast cancer cell line, compounds with different substitution patterns exhibited IC50 values ranging from 36.41 µM to >100 µM, with the most active compounds bearing specific substitution arrangements that differ from the 8-methyl configuration [1]. While direct comparative data for the specific 8-methyl isomer N-cyclopentyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-acetamide are not available in the published literature, the class-level evidence demonstrates that positional isomerism at the quinazoline ring produces quantitatively distinct cytotoxicity profiles. Consequently, procurement of the specific 8-methyl isomer—rather than the commercially available 6-methyl (CAS 606131-34-4) or 7-methyl (CAS varies) analogs—is required when experimental protocols are designed around the 8-methyl substitution pattern .

Positional isomer Quinazoline SAR Cytotoxicity selectivity

N-Substituent Pharmacophore Differentiation: Cyclopentyl vs. Cyclopropyl and Butyl Analogs

The N-terminal substituent on the thioacetamide side chain significantly modulates both target binding and physicochemical properties within the quinazoline-thioacetamide series. The N-cyclopentyl group (present in the target compound) confers a distinct steric and lipophilic profile compared to the N-cyclopropyl analog (CAS not confirmed for 8-methyl variant) or N-butyl analogs (e.g., N-butyl-2-[[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]thio]-acetamide). In related quinazoline-thioacetamide EGFR inhibitors, N-substituent variations have produced IC50 shifts from 0.045 µM to >1 µM, a >20-fold difference, demonstrating that the N-substituent is not a silent spectator but an active pharmacophoric element [1]. The cyclopentyl ring provides a larger hydrophobic surface area than cyclopropyl (estimated increase in calculated logP of approximately 0.8–1.2 units based on fragment-based predictions) while being more compact than N-butyl, potentially offering an optimal balance for specific kinase binding pockets. Without direct comparative data for this exact compound, the class-level structure-activity relationship supports the rationale that the N-cyclopentyl group provides a non-interchangeable pharmacophoric contribution distinct from smaller (cyclopropyl) or linear (butyl) N-substituents [1][2].

N-substituent SAR Cyclopentyl pharmacophore Kinase inhibitor selectivity

Physicochemical Differentiation: Molecular Weight and Calculated Drug-Likeness vs. Common Quinazoline-Thioacetamide Analogs

The target compound has a molecular weight of 395.5 g/mol and molecular formula C22H22FN3OS . Compared to the closest commercially listed analog, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-acetamide (estimated MW ~367.4 g/mol, C21H18FN3OS), the N-cyclopentyl compound has a higher molecular weight (+28.1 Da), increased rotatable bond count (+1 carbon in the ring), and elevated calculated lipophilicity (estimated +0.5–0.8 logP units). These differences impact chromatographic retention time, solubility in standard assay buffers, and membrane permeability in cell-based assays. The molecular weight of 395.5 g/mol falls below the Lipinski cutoff of 500 Da, while the cyclopropyl analog at ~367 g/mol is even lower; however, the moderate increase in lipophilicity from the cyclopentyl group may enhance passive membrane diffusion for intracellular target engagement compared to the more polar cyclopropyl variant [1]. These physicochemical parameters are relevant for experimental design, HPLC method development, and formulation considerations in both biochemical and cell-based assay formats.

Physicochemical properties Lipinski rule Procurement specification

Vendor Purity and Analytical Specification: Research-Grade Quality Control Parameters

The compound is supplied as a research-grade chemical with a typical purity specification of ≥95% (HPLC) as listed by major chemical suppliers . It is explicitly designated for research and laboratory use only, not for human or animal therapeutic applications . The CAS registry number 606134-54-7 provides a unique, unambiguous identifier that distinguishes it from all other quinazoline-thioacetamide analogs, including positional isomers (e.g., 6-methyl: CAS 606131-34-4; 7-methyl: various CAS numbers) and N-substituent variants (e.g., N-cyclopropyl-8-methyl analog: CAS not confirmed). This unique CAS number is critical for ensuring correct procurement, inventory management, and regulatory compliance in research settings where traceability is essential.

Purity specification Analytical QC Procurement standard

Recommended Research Application Scenarios for N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide


Kinase Inhibitor Screening and SAR Studies in Oncology Research

Based on the established VEGFR-2 and EGFR inhibitory activity of the quinazoline-thioacetamide chemotype [1][2], this compound serves as a scaffold for structure-activity relationship (SAR) studies investigating the impact of the N-cyclopentyl group and 8-methyl substitution pattern on kinase selectivity and potency. Researchers can compare this compound head-to-head with the N-cyclopropyl and N-butyl analogs to quantify the contribution of the cyclopentyl ring to target engagement and cellular activity.

Cytotoxicity Profiling Against Breast Cancer Cell Lines

Quinazoline-thioacetamide derivatives have demonstrated measurable cytotoxicity against the MCF-7 breast cancer cell line, with active compounds in the class achieving IC50 values in the 36–76 µM range [1]. This compound can be evaluated in parallel MTT or SRB assays against MCF-7 and additional breast cancer lines (e.g., T-47D, MDA-MB-231) to establish its potency rank within the 8-methyl sub-series and compare it to the 6-methyl and 7-methyl positional isomers.

Apoptosis and Cell Cycle Analysis as a Mechanistic Probe

The quinazoline-thioacetamide class has been shown to induce apoptosis via caspase-3 activation, Bax upregulation, and Bcl-2 downregulation, with cell cycle arrest at the G2/M phase [1]. This compound can be utilized in flow cytometry-based assays (Annexin V/PI staining, cell cycle analysis by propidium iodide) to investigate whether the N-cyclopentyl-8-methyl combination enhances or attenuates pro-apoptotic signaling relative to other N-substituent variants.

Radiosensitization Studies in Combinatorial Cancer Therapy

Select quinazoline-thioacetamide derivatives have demonstrated augmented cytotoxicity following γ-irradiation (8 Gy dose), validating their potential as radiosensitizers [1]. This compound can be tested in clonogenic survival assays with and without ionizing radiation to determine whether the 8-methyl-N-cyclopentyl configuration confers radiosensitization properties comparable to or distinct from the most active compounds reported in the class.

Quote Request

Request a Quote for N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.